molecular formula C9H9F9O2 B6343603 Nonafluoro-tert-butyl 3-methylbutyrate CAS No. 914637-45-9

Nonafluoro-tert-butyl 3-methylbutyrate

Cat. No.: B6343603
CAS No.: 914637-45-9
M. Wt: 320.15 g/mol
InChI Key: KHKVAWKFDWEPTR-UHFFFAOYSA-N
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Description

Nonafluoro-tert-butyl 3-methylbutyrate is a chemical compound with the molecular formula C9H9F9O2 and a molecular weight of 320.15 g/mol . It is known for its unique properties due to the presence of nine fluorine atoms, which significantly influence its chemical behavior and applications.

Preparation Methods

The synthesis of Nonafluoro-tert-butyl 3-methylbutyrate typically involves the esterification of 3-methylbutanoic acid with nonafluoro-tert-butyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nonafluoro-tert-butyl 3-methylbutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Nonafluoro-tert-butyl 3-methylbutyrate has several scientific research applications due to its unique properties:

Mechanism of Action

The mechanism of action of Nonafluoro-tert-butyl 3-methylbutyrate involves its interaction with molecular targets through its fluorinated groups. The electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the compound’s unique electronic properties .

Comparison with Similar Compounds

Nonafluoro-tert-butyl 3-methylbutyrate can be compared with other fluorinated esters, such as:

The uniqueness of this compound lies in its specific combination of a highly fluorinated tert-butyl group with a 3-methylbutyrate ester, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F9O2/c1-4(2)3-5(19)20-6(7(10,11)12,8(13,14)15)9(16,17)18/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKVAWKFDWEPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660158
Record name 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-45-9
Record name 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl 3-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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